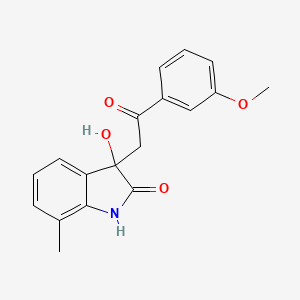

3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one

Description

3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one is a synthetic indolinone derivative characterized by a hydroxyl group at position 3, a 2-(3-methoxyphenyl)-2-oxoethyl side chain, and a methyl group at position 6. The indolin-2-one core is a bicyclic structure with a ketone at position 2, which confers rigidity and influences hydrogen-bonding interactions.

Properties

IUPAC Name |

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11-5-3-8-14-16(11)19-17(21)18(14,22)10-15(20)12-6-4-7-13(9-12)23-2/h3-9,22H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGOJVQNCOZDPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC(=CC=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one typically involves multi-step organic reactions. One common method involves the aldol reaction of α,β-unsaturated ketones with isatins using arginine as an organocatalyst . This reaction proceeds efficiently under mild conditions, yielding the desired product in moderate to high yields.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein catabolism and enhance muscle function by modulating gene expression related to muscle development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Core Scaffolds

The target compound’s indolinone scaffold differentiates it from indole-based analogs like 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid (). While both share a methoxy group, the indole derivative lacks the indolinone’s ketone at position 2, reducing its hydrogen-bonding capacity.

| Property | Target Compound | 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid |

|---|---|---|

| Core Structure | Indolin-2-one | Indole |

| Position 3 Substituent | Hydroxyl + 2-(3-methoxyphenyl)-2-oxoethyl | Oxoacetic acid |

| Position 7 Substituent | Methyl | Methoxy |

| Hydrogen-Bonding Capacity | High (hydroxyl, ketone) | Moderate (carboxylic acid) |

Halogen vs. Alkyl/Alkoxy Substituents

7-Chloro-3-methyl-1H-indole-2-carboxylic acid () features a chlorine atom at position 7, contrasting with the target compound’s methyl group. Chlorine’s electronegativity increases polarity and may improve binding to hydrophobic pockets in biological targets. However, the methyl group in the target compound likely enhances metabolic stability compared to halogenated analogs, which are prone to dehalogenation .

Chromenone Derivatives

7-Methoxy-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one () shares a methoxy group and methyl substituent with the target compound but replaces the indolinone core with a chromenone system. Chromenones exhibit stronger fluorescence due to extended conjugation, whereas indolinones are more rigid, favoring crystallinity and predictable packing patterns in solid-state structures .

Hydrogen-Bonding and Crystallographic Considerations

The hydroxyl and ketone groups in the target compound enable diverse hydrogen-bonding motifs, as observed in Etter’s graph set analysis (). For example, the hydroxyl group may act as a donor (D) to ketone acceptors (A), forming D–H···A interactions that stabilize crystal lattices. This contrasts with indole derivatives (), where carboxylic acid dimers dominate packing .

Pharmacological and Physicochemical Implications

- Solubility : The hydroxyl group may improve aqueous solubility compared to purely aromatic analogs.

- Bioavailability : The methyl group at position 7 could reduce first-pass metabolism relative to halogenated derivatives .

- Target Binding : The 3-methoxyphenyl moiety may engage in van der Waals interactions with hydrophobic enzyme pockets, similar to Repaglinide’s benzamide group () .

Biological Activity

3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one is a synthetic compound belonging to the indolinone class, characterized by its unique structural features, including a hydroxy group and a methoxyphenyl moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research.

- Molecular Formula : C18H17NO4

- Molecular Weight : 311.337 g/mol

- CAS Number : 871307-94-7

The compound's structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Synthesis

The synthesis typically involves multi-step organic reactions, commonly through aldol condensation between aryl methyl ketones and indolinones. The reaction conditions, such as temperature and pH, are crucial for optimizing yield and purity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest.

Case Study : A study focusing on the compound's effects on breast cancer cells revealed an IC50 value indicating effective growth inhibition at low concentrations . The underlying mechanism appears to involve modulation of signaling pathways associated with cell survival and apoptosis.

Anti-inflammatory Properties

The compound has also shown promising anti-inflammatory effects. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities suggest potential applications in treating inflammatory diseases.

Data Table: Biological Activities of this compound

| Activity Type | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 15 µM | |

| Anti-inflammatory | COX Inhibition | 10 µM | |

| Anti-inflammatory | LOX Inhibition | 12 µM |

While the precise mechanisms remain under investigation, preliminary studies suggest that the compound may exert its biological effects through:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammatory pathways.

- Modulation of Gene Expression : It may alter the expression of genes related to apoptosis and cell cycle regulation.

Future Research Directions

Further studies are warranted to elucidate the complete spectrum of biological activities associated with this compound. Areas of interest include:

- In Vivo Studies : To assess efficacy and safety profiles in animal models.

- Mechanistic Studies : To clarify the molecular pathways affected by the compound.

- Formulation Development : To explore potential therapeutic applications in drug development.

Q & A

Q. What are the recommended synthetic routes for 3-hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one, and how can reaction efficiency be optimized?

The compound can be synthesized via condensation reactions involving indolin-2-one derivatives and substituted ketones. A typical approach involves:

- Step 1 : Reacting 7-methylisatin with a 3-methoxyphenyl acetylating agent under basic conditions to form the oxoethyl intermediate.

- Step 2 : Hydroxylation at the 3-position using hydroxylamine or catalytic hydroxylation agents.

- Optimization : Solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and catalytic bases (e.g., triethylamine) improve yields. Crystallization from ethanol or methanol enhances purity .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O-H stretch at ~3400 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, indole ring protons at δ 6.8–7.5 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing hydrogen-bonding networks and spatial arrangement of the 3-methoxyphenyl group .

- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) .

Q. What biological activities have been reported for structurally similar indolin-2-one derivatives?

Analogous compounds exhibit antibacterial activity against Staphylococcus aureus (MIC values as low as 0.026 mmol/L) and potential inhibition of histidine kinase pathways. The 3-hydroxy and 7-methyl substituents enhance bioactivity by improving solubility and target binding .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform supramolecular assembly or co-crystallization strategies?

Graph set analysis (as per Etter’s formalism) of X-ray data reveals directional hydrogen bonds (e.g., O-H···O and N-H···O interactions). These patterns guide co-crystallization with complementary molecules (e.g., carboxylic acids) to stabilize polymorphs or cocrystals for enhanced physicochemical properties .

Q. How do contradictory bioactivity results for indolin-2-one derivatives arise, and how can they be resolved?

Discrepancies in MIC values may stem from:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) vs. electron-donating groups (e.g., methoxy) altering reactivity.

- Experimental Variability : Differences in bacterial strain susceptibility or solvent polarity during assays.

- Resolution : Standardize protocols (e.g., CLSI guidelines) and use docking studies to validate target engagement (e.g., histidine kinase binding scores) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in this compound class?

- Molecular Docking : AutoDock or Glide evaluates binding to targets like bacterial histidine kinases. Grid scores (e.g., −36.2 kcal/mol) correlate with antibacterial potency .

- QSAR Models : Use Hammett constants for substituent electronic effects and Molinspiro descriptors for solubility predictions.

Q. What mechanistic insights exist for the antibacterial activity of 3-hydroxyindolin-2-one derivatives?

Proposed mechanisms include:

- Enzyme Inhibition : Competitive binding to ATP pockets in histidine kinases, disrupting bacterial signal transduction .

- Membrane Disruption : Hydrophobic substituents (e.g., 7-methyl) enhancing lipid bilayer penetration.

Q. How can synthetic by-products or degradation products be identified and mitigated?

- HPLC-MS : Monitors reaction intermediates and degradation products (e.g., oxidized indole rings).

- Stability Studies : Accelerated thermal stress (40–60°C) under varying pH conditions identifies labile groups (e.g., hydrolysis of the oxoethyl moiety) .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Hydrogen Bonds (D–H···A) | O3–H1···O2 (2.89 Å) | |

| Torsion Angles | C3–C2–C1–O1: −172.5° |

Q. Table 2: Comparative Bioactivity of Analogues

| Compound | MIC (S. aureus) | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Parent structure | 0.026 mmol/L | −36.2 | |

| 3-Nitro analogue | 0.042 mmol/L | −32.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.